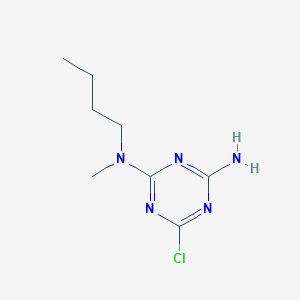

N~2~-butyl-6-chloro-N~2~-methyl-1,3,5-triazine-2,4-diamine

Beschreibung

Historical Context of Triazine Derivatives

The development of triazine derivatives has roots extending back to the mid-twentieth century, when researchers first recognized the potential of these heterocyclic compounds for various applications. The discovery of herbicidal activity in chlorazine by A. Gast and colleagues in 1952 marked a pivotal moment in triazine chemistry, establishing the foundation for subsequent investigations into structurally related compounds. This initial breakthrough was followed in 1956 by the identification of simazine's high herbicidal activity by researchers at Seigy Company in Switzerland, which led to rapid development and commercialization of triazine-based products. The progression from these early discoveries to more specialized derivatives reflects the systematic exploration of structure-activity relationships within the triazine family.

The evolution of triazine chemistry demonstrates a pattern of increasing structural sophistication and targeted functionality. Early triazine research focused primarily on compounds with simple alkyl and chloro substituents, but subsequent decades witnessed the development of more complex derivatives incorporating diverse functional groups. The Environmental Protection Agency's documentation of triazine pesticides reveals that these compounds can be subdivided into several classes based on their substitution patterns, with chloro-triazines, methylthio-triazines, and methoxy-triazines representing the major structural categories. This historical progression provides context for understanding how specialized compounds like N₂-butyl-6-chloro-N₂-methyl-1,3,5-triazine-2,4-diamine emerged as researchers explored variations in substituent patterns and positioning.

The patent literature further illustrates the continued interest in novel triazine derivatives for specialized applications. European patent documentation from the 1990s describes extensive research into triazine derivatives with antiprotozoal activity, demonstrating the ongoing exploration of biological applications beyond the well-established herbicidal uses. These developments reflect the recognition that the triazine scaffold provides a versatile framework for developing compounds with diverse biological and chemical properties, encouraging continued investigation into new structural variants.

Significance in Chemical and Agricultural Research

N₂-butyl-6-chloro-N₂-methyl-1,3,5-triazine-2,4-diamine occupies a unique position within triazine research due to its specific substitution pattern that differs from the more commonly studied triazine herbicides. While compounds such as atrazine, simazine, and terbuthylazine have received extensive attention for their herbicidal properties, this particular derivative represents an exploration of alternative substitution strategies. The presence of both a butyl group and a methyl group on the amino substituents, combined with the chloro group at position 6, creates a distinct molecular architecture that may exhibit different biological and chemical properties compared to established triazine compounds.

The significance of this compound in chemical research extends to its potential as a synthetic intermediate or building block for more complex molecules. The availability of reactive sites on the triazine ring, particularly the chloro substituent, provides opportunities for further chemical modification through nucleophilic substitution reactions. This reactivity pattern is well-established in triazine chemistry, where cyanuric chloride serves as a starting material for numerous derivative compounds. The specific substitution pattern in N₂-butyl-6-chloro-N₂-methyl-1,3,5-triazine-2,4-diamine may offer unique selectivity or reactivity profiles that could be exploited in synthetic applications.

Research into triazine derivatives has consistently demonstrated the importance of substituent effects on biological activity and chemical behavior. Studies of related compounds have shown that modifications to the alkyl substituents can significantly influence factors such as environmental persistence, bioavailability, and target specificity. The particular combination of substituents in N₂-butyl-6-chloro-N₂-methyl-1,3,5-triazine-2,4-diamine represents a specific point in the structure-activity relationship landscape that may provide insights into how molecular structure influences compound properties.

The compound's potential relevance to agricultural research stems from the established role of triazine derivatives in crop protection and weed management. While this specific compound has not been extensively studied as a herbicide, its structural similarity to known herbicidal triazines suggests possible biological activity. The mechanism of action common to many triazine herbicides involves inhibition of photosynthesis at photosystem II, and structural modifications can influence the specificity and potency of this interaction. Understanding how the unique substitution pattern of N₂-butyl-6-chloro-N₂-methyl-1,3,5-triazine-2,4-diamine affects such biological interactions contributes to the broader knowledge base for triazine-based agricultural products.

Classification within the s-Triazine Family

N₂-butyl-6-chloro-N₂-methyl-1,3,5-triazine-2,4-diamine belongs to the symmetric triazine family, specifically the 1,3,5-triazine isomer class, which represents the most common and widely studied triazine structural type. The designation "s-triazine" reflects the symmetric arrangement of nitrogen atoms in the six-membered ring, positioned at the 1, 3, and 5 positions, creating a planar aromatic system analogous to benzene but with alternating carbon and nitrogen atoms. This structural foundation provides the basis for the extensive family of triazine derivatives that have been developed for various applications.

Within the broader s-triazine classification, this compound specifically falls into the chloro-triazine subclass due to the presence of a chlorine atom at position 6 of the ring. The Environmental Protection Agency's classification system for triazine pesticides recognizes chloro-triazines as a distinct group that includes well-known compounds such as atrazine, simazine, propazine, and terbuthylazine. However, N₂-butyl-6-chloro-N₂-methyl-1,3,5-triazine-2,4-diamine differs from these established herbicides in its specific amino substituent pattern, featuring both butyl and methyl groups attached to the amino nitrogens rather than the ethyl and isopropyl combinations typical of commercial herbicides.

The structural classification of this compound can be further refined by examining its substitution pattern in detail. The presence of diamino substituents at positions 2 and 4 of the triazine ring is characteristic of many biologically active triazine derivatives. The specific pattern of N₂-butyl and N₂-methyl substitution creates an asymmetric amino substitution profile that distinguishes this compound from symmetric derivatives where both amino groups carry identical substituents. This asymmetry may influence the compound's physical properties, reactivity, and potential biological activity.

| Classification Level | Category | Characteristic Features |

|---|---|---|

| Triazine Isomer | 1,3,5-triazine (s-triazine) | Symmetric nitrogen positioning |

| Substitution Class | Chloro-triazine | Chlorine at position 6 |

| Amino Pattern | Diamino derivative | Amino groups at positions 2 and 4 |

| Substituent Type | Mixed alkyl substitution | Butyl and methyl groups on amino nitrogens |

Comparative analysis with related triazine structures reveals the unique position of N₂-butyl-6-chloro-N₂-methyl-1,3,5-triazine-2,4-diamine within the family. Unlike terbuthylazine, which features tert-butyl and ethyl substituents, or atrazine with its ethyl and isopropyl groups, this compound incorporates a linear butyl chain combined with a methyl group. This substitution pattern may influence factors such as lipophilicity, water solubility, and molecular interactions in ways that differ from the established commercial triazines.

Current Research Landscape and Relevance

The contemporary research landscape surrounding triazine derivatives encompasses a diverse range of applications extending well beyond the traditional focus on herbicidal activity. Recent investigations have explored triazine compounds as potential pharmaceutical agents, synthetic intermediates, and specialized materials. Within this broader context, N₂-butyl-6-chloro-N₂-methyl-1,3,5-triazine-2,4-diamine represents a specific structural variant that may contribute to understanding structure-activity relationships and expanding the functional diversity of triazine-based compounds.

Current analytical methodologies for triazine derivatives have reached sophisticated levels, enabling precise characterization and quantification of complex mixtures and trace-level analysis. High-performance liquid chromatography techniques coupled with ultraviolet detection have been developed for simultaneous analysis of multiple triazine compounds, with retention times and spectral characteristics providing reliable identification methods. These analytical advances facilitate research into new triazine derivatives by providing the tools necessary for synthesis monitoring, purity assessment, and structural confirmation.

The environmental fate and behavior of triazine derivatives continue to be active areas of research, driven by the widespread use of triazine herbicides and concerns about environmental persistence. Studies of terbuthylazine dissipation in soil have revealed complex relationships between molecular structure, environmental conditions, and degradation pathways. While N₂-butyl-6-chloro-N₂-methyl-1,3,5-triazine-2,4-diamine has not been extensively studied in environmental contexts, its structural characteristics suggest it may exhibit behavior patterns similar to other chloro-triazines, making it relevant to ongoing environmental research.

Biological research has identified microorganisms capable of degrading various triazine compounds, including specialized bacteria that can effectively break down complex triazine structures. Bacillus pumilus and Bacillus subtilis strains have demonstrated remarkable efficiency in degrading terbutylazine and related s-triazine herbicides. These findings suggest that the biodegradation potential of N₂-butyl-6-chloro-N₂-methyl-1,3,5-triazine-2,4-diamine could be investigated using similar microbial systems, contributing to understanding of biological transformation pathways for specialized triazine derivatives.

The relevance of this compound to current research extends to its potential role in pharmaceutical development, where triazine scaffolds have shown promise for various therapeutic applications. Patent literature describes triazine derivatives with antiprotozoal activity, demonstrating the continued exploration of biological applications for these heterocyclic compounds. The specific substitution pattern of N₂-butyl-6-chloro-N₂-methyl-1,3,5-triazine-2,4-diamine may provide unique binding characteristics or selectivity profiles that could be valuable in drug discovery efforts.

Eigenschaften

IUPAC Name |

2-N-butyl-6-chloro-2-N-methyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClN5/c1-3-4-5-14(2)8-12-6(9)11-7(10)13-8/h3-5H2,1-2H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLERGVHBGXIBCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C1=NC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N~2~-butyl-6-chloro-N~2~-methyl-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine family, which has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: CHClN

- Molecular Weight: 215.67 g/mol

- CAS Number: Not available

The biological activity of this compound primarily involves its interaction with various biological targets:

- Enzyme Inhibition: This compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. Preliminary studies indicate that it may interact with cytochrome P450 isoenzymes, affecting drug metabolism and clearance.

- Receptor Binding Affinity: Research indicates that derivatives of triazine compounds can bind to serotonin receptors (e.g., 5-HT), which are implicated in psychiatric disorders. This compound may exhibit similar binding properties.

Biological Activity Data

The following table summarizes key biological activities reported for this compound and its analogs:

Study 1: Enzyme Interaction

In a study assessing the interaction of triazine derivatives with cytochrome P450 enzymes, this compound demonstrated moderate inhibition at concentrations above 10 µM. This suggests potential drug-drug interactions when co-administered with other medications metabolized by CYP3A4.

Study 2: Cytotoxicity Assessment

A cytotoxicity evaluation using HepG2 cell lines revealed that this compound exhibited significant cytotoxic effects at concentrations exceeding 50 µM. The viability decreased to approximately 35% at 50 µM and nearly zero at 100 µM.

Study 3: In Vivo Toxicity

Using a Danio rerio (zebrafish) model to evaluate cardiotoxic effects showed that exposure to concentrations of 5 µg/mL resulted in pericardial edema and other developmental malformations. These findings highlight the need for careful consideration of dosage in therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N~2~-butyl-6-chloro-N~2~-methyl-1,3,5-triazine-2,4-diamine has the following chemical properties:

- Molecular Formula : C8H14ClN5

- Molecular Weight : 215.68 g/mol

- IUPAC Name : 2-N-tert-butyl-6-chloro-N'-methyl-[1,3,5]triazine-2,4-diamine

The structure features a triazine ring with various substituents that contribute to its reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to this compound. For example:

- A library of 126 derivatives was synthesized and evaluated for antiproliferative activity against breast cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition of triple-negative MDA-MB231 cells while sparing non-cancerous MCF-10A cells .

This selectivity showcases the potential for developing targeted cancer therapies using triazine derivatives.

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. For instance:

- Research into related sulfonamide compounds demonstrated their ability to inhibit α-glucosidase and acetylcholinesterase enzymes. These enzymes are crucial in managing conditions like type 2 diabetes and Alzheimer's disease .

Such findings suggest that this compound could be a valuable scaffold for designing new therapeutics targeting metabolic disorders and neurodegenerative diseases.

Agricultural Applications

Triazines are well-known in agricultural chemistry for their herbicidal properties. This compound may have potential applications as a herbicide due to its structural similarities with other triazines used in crop protection.

Case Studies

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Substituent Effects on Solubility :

- Bulky hydrophobic groups (e.g., tert-butyl in terbuthylazine) reduce water solubility compared to smaller substituents (e.g., isopropyl in atrazine) . The butyl group in the target compound likely further decreases solubility (<10 mg/L), enhancing soil retention but increasing persistence risks.

- Methyl groups (as in CEAT and the target compound) marginally increase solubility compared to ethyl or tert-butyl groups due to reduced steric hindrance .

Toxicity and Environmental Impact :

- Terbuthylazine’s tert-butyl group reduces acute aquatic toxicity compared to atrazine, despite similar mechanisms of action . The target compound’s methyl group may mitigate toxicity relative to ethyl-substituted analogs like simazine.

- Degradation pathways vary with substituents: CEAT forms via dealkylation of atrazine, while the target compound’s stability depends on butyl/methyl resistance to enzymatic cleavage .

Biological Activity :

- N²,N⁴-Diethyl substitution (simazine) maximizes herbicidal activity but increases environmental mobility. The target compound’s asymmetric substitution (butyl/methyl) may balance efficacy and retention .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N²-butyl-6-chloro-N²-methyl-1,3,5-triazine-2,4-diamine, and what are their yield optimization strategies?

- Methodological Answer : The compound can be synthesized via condensation reactions using cyanoguanidine, alkyl halides, or amines under controlled pH and temperature. For example, triazine derivatives are often prepared via nucleophilic substitution of chlorotriazines with amines. Optimization involves adjusting reaction stoichiometry (e.g., excess alkylamine to drive substitution) and using catalysts like HCl or bases to enhance ring closure . Microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) improves reaction efficiency and reduces byproducts .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like ethanol or DCM. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography due to their robust algorithms for handling disordered atoms and hydrogen bonding networks . For accurate H-atom positioning, use SHELXH or charge-flipping methods in SHELXD .

Q. What spectroscopic techniques are critical for characterizing this triazine derivative?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substituents (e.g., N-methyl and butyl groups). The chloro group at C6 deshields adjacent carbons (δ ~160 ppm in ¹³C NMR) .

- MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 258.1).

- IR : Stretching bands at 1550–1600 cm⁻¹ indicate triazine ring vibrations, while N-H stretches appear at ~3300 cm⁻¹ .

Q. What are the key physicochemical properties influencing its solubility and stability?

- Methodological Answer : The compound’s hydrophobicity (logP ~2.5–3.0) arises from the butyl and methyl groups. Solubility in polar solvents (e.g., DMSO) is limited; use sonication or co-solvents (e.g., ethanol-water mixtures) for dissolution. Stability studies (TGA/DSC) show decomposition above 200°C, suggesting storage at RT in inert atmospheres .

Advanced Research Questions

Q. How does the substitution pattern (N²-butyl, N²-methyl, C6-Cl) affect herbicidal activity compared to analogs like terbuthylazine or simazine?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that bulky N²-substituents (e.g., tert-butyl in terbuthylazine) enhance binding to plant acetolactate synthase (ALS). The N²-methyl-butyl group in this compound may reduce steric hindrance compared to tert-butyl, altering enzyme inhibition kinetics. Chlorine at C6 is critical for electron withdrawal, stabilizing the triazine ring’s interaction with ALS . Competitive inhibition assays (IC₅₀) and molecular docking (e.g., AutoDock Vina) quantify these effects .

Q. What advanced analytical methods are used to study its environmental degradation pathways?

- Methodological Answer :

- LC-MS/MS : Quantifies degradation products (e.g., dechlorinated metabolites) in soil/water matrices. Use electrospray ionization (ESI+) in MRM mode for sensitivity .

- Isotope-Labeling : ¹⁴C-labeled compound tracks mineralization to CO₂ in biodegradation studies.

- DFT Calculations : Predicts hydrolysis pathways (e.g., Cl⁻ displacement by OH⁻) under varying pH .

Q. How can computational modeling optimize its application in materials science (e.g., photostabilizers)?

- Methodological Answer : Density functional theory (DFT) models (e.g., B3LYP/6-31G*) evaluate HOMO-LUMO gaps to predict UV absorption. The triazine ring’s electron-deficient nature facilitates radical scavenging, which can be enhanced by substituting electron-donating groups. Molecular dynamics (MD) simulations assess compatibility with polymer matrices (e.g., polyethylene) .

Q. What in vitro assays are suitable for evaluating its cytotoxicity and mechanism of action in cancer research?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.